molecular formula C15H15BrN2 B13653156 7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

Cat. No.: B13653156
M. Wt: 303.20 g/mol
InChI Key: SUXGJCXUMIFJPZ-UHFFFAOYSA-N
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Description

7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzyl group attached to the 7th position and a bromine atom at the 3rd position of the tetrahydro-1,7-naphthyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the bromination of a precursor naphthyridine compound. One common method includes the treatment of 1,5-dialkyl-1,5-naphthyridine-2,6-dione with bromine to obtain the desired brominated product . The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine oxides or reduction to form dihydro derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. For instance, in anticancer studies, it may inhibit certain enzymes or receptors involved in cell proliferation . The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is unique due to its specific substitution pattern, which can influence its biological activity and reactivity. The presence of the benzyl group and bromine atom provides distinct chemical properties that can be leveraged in various synthetic and biological applications.

Properties

Molecular Formula

C15H15BrN2

Molecular Weight

303.20 g/mol

IUPAC Name

7-benzyl-3-bromo-6,8-dihydro-5H-1,7-naphthyridine

InChI

InChI=1S/C15H15BrN2/c16-14-8-13-6-7-18(11-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2

InChI Key

SUXGJCXUMIFJPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=C(C=N2)Br)CC3=CC=CC=C3

Origin of Product

United States

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